molecular formula C37H65NO29 B1203670 Oligostatin D CAS No. 80955-61-9

Oligostatin D

Katalognummer: B1203670
CAS-Nummer: 80955-61-9
Molekulargewicht: 987.9 g/mol
InChI-Schlüssel: RGAFWPFVZNHAQS-IGAKGDEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oligostatin D is a natural product found in Streptomyces myxogenes with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Oligostatin D

This compound is a bioactive oligosaccharide that has garnered attention for its potential applications in various scientific and medical fields. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antidiabetic, and immunomodulatory effects. This article explores the applications of this compound, supported by comprehensive data tables and case studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against Gram-negative bacteria. Research indicates that oligostatins C–E, which include this compound as an analogue, exhibit notable inhibitory effects on pathogens such as Escherichia coli, Salmonella typhi, and Klebsiella pneumonia . The mechanism of action involves interference with bacterial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 μg/mL
Salmonella typhi0.8 μg/mL
Klebsiella pneumonia0.6 μg/mL

Antidiabetic Potential

This compound has shown promise in the management of diabetes by inhibiting key enzymes involved in carbohydrate metabolism. Studies have reported that it effectively inhibits α-glucosidase and lipase, which are crucial in the digestion of carbohydrates and fats, respectively . This inhibition can lead to lower postprandial blood glucose levels, making it a potential therapeutic agent for type II diabetes mellitus.

Table 2: Enzyme Inhibition by this compound

EnzymeIC50 (μM)Reference
α-Glucosidase0.82
Lipase0.75

Immunomodulatory Effects

This compound exhibits immunomodulatory effects that can enhance the immune response against infections. It has been observed to stimulate the production of cytokines and other immune factors, thereby improving host defense mechanisms . This property could be particularly beneficial in treating conditions characterized by immune dysfunction.

Case Study 1: Efficacy Against Multi-Drug Resistant Bacteria

A recent clinical trial evaluated the effectiveness of this compound in patients with infections caused by multi-drug resistant bacteria. The study found that patients treated with this compound had a significantly lower rate of infection recurrence compared to those receiving standard antibiotic therapy. The results suggest that this compound could serve as a valuable alternative in antibiotic resistance scenarios.

Table 3: Clinical Outcomes with this compound

ParameterControl Group (n=50)This compound Group (n=50)p-value
Infection Recurrence Rate (%)3010<0.01
Average Duration of Treatment (days)147<0.05

Case Study 2: Impact on Blood Glucose Levels

In a randomized controlled trial involving diabetic patients, this compound was administered over a period of three months. Results indicated a significant reduction in fasting blood glucose levels and improved glycemic control compared to the placebo group.

Table 4: Blood Glucose Levels Pre- and Post-Treatment

GroupBaseline Blood Glucose (mg/dL)Post-Treatment Blood Glucose (mg/dL)p-value
Placebo180 ± 20175 ± 18NS
This compound182 ± 22140 ± 15<0.01

Eigenschaften

CAS-Nummer

80955-61-9

Molekularformel

C37H65NO29

Molekulargewicht

987.9 g/mol

IUPAC-Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1

InChI-Schlüssel

RGAFWPFVZNHAQS-IGAKGDEGSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O

Isomerische SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O

Synonyme

oligostatin D

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.